molecular formula C16H8O2 B155732 1,6-Pyrenedione CAS No. 1785-51-9

1,6-Pyrenedione

Cat. No. B155732
CAS RN: 1785-51-9
M. Wt: 232.23 g/mol
InChI Key: YFPSDOXLHBDCOR-UHFFFAOYSA-N
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Description

1,6-Pyrenedione (PYDs) are efficient photocatalysts for three oxygenation reactions: epoxidation of electron-deficient olefins, oxidative hydroxylation of organoborons, and oxidation of sulfides via in situ generation of H2O2 under visible light irradiation . They use oxygen as a terminal oxidant and IPA as a solvent and a hydrogen donor .


Synthesis Analysis

A novel pyrene-based fluorescent probe with multidentate ligand (PPD) was synthesized for highly selective detection of Fe (III), which exhibited great fluorescence enhancement response upon the addition of Fe (III) in aqueous solution . Previous report showed that aza-Michael addition between 1,8-pyrenedione and N,N’-dialkylethylenediamine would result in highly fluorescent products facilitated by visible light .


Molecular Structure Analysis

The molecular formula of 1,6-Pyrenedione is C16H8O2 . It has an average mass of 232.234 Da and a mono-isotopic mass of 232.052429 Da .


Chemical Reactions Analysis

1,6-Pyrenedione (PYDs) are efficient photocatalysts for three oxygenation reactions: epoxidation of electron-deficient olefins, oxidative hydroxylation of organoborons, and oxidation of sulfides . The dynamic photochemical reaction of 1,6-PYD and IPA was monitored by UV-Vis spectra .


Physical And Chemical Properties Analysis

1,6-Pyrenedione has a density of 1.4±0.1 g/cm3, a boiling point of 548.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 82.8±3.0 kJ/mol and a flash point of 201.1±27.1 °C .

Scientific Research Applications

Separation and Purification

  • 1,6-Pyrenedione can be separated and purified using silica gel columns and activated alumina, with glacial acetic acid and benzene as solvents. This process is crucial for obtaining pure samples for research purposes (Fatiadi, 1965).

Photochemistry

  • It is one of the main products in the photolysis of pyrene on silica surfaces. Understanding its formation helps in studying the environmental behavior of pyrenes (Reyes et al., 2000).
  • 1,6-Pyrenedione has been used as a versatile photocatalyst for various oxygenation reactions under visible light, using oxygen as a terminal oxidant (Zhang et al., 2020).

Phototransformation

  • The compound plays a role in the phototransformation of dinitropyrene isomers, providing insights into environmental photoreactivity (Arce & Morel, 2013).

Electrosynthesis

  • Electrosynthesis of 1,6-Pyrenedione on carbon nanotube electrodes has been explored, showing its potential in biofuel cell anodes (Blanchard et al., 2019).

Natural Sources and Bioactivity

  • Pyrenediones, including 1,6-pyrenedione, isolated from Uvaria lucida showed strong cytotoxicity, indicating potential biomedical applications (Moriyasu et al., 2012).

Nucleic Acid Sensing

  • A pyrene-functionalized oligopeptide was found to bind to DNA efficiently, changing its fluorescence properties and functioning as a molecular beacon, a technique useful in cellular imaging (Wu et al., 2012).

Microbial Metabolism

  • The metabolism of pyrene by Crinipellis stipitaria produces 1,6-pyrenequinone and related compounds, providing insights into the environmental degradation of polycyclic aromatic hydrocarbons (Lambert et al., 1994).

Organic Synthesis

  • 1,8-Pyrenedione undergoes a reaction with ethylenediamine to form fluorescent products, demonstrating its potential in the synthesis of novel molecules with a pyrene core (Yao et al., 2018).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 1,6-Pyrenedione .

Future Directions

The development of organophotocatalysts for versatile oxygenation reactions with a milder and more economical protocol is still highly desired . The electrosynthesis of pyrenedione for catalytic glucose oxidation is optimal at pH 2 using cyclic voltammetry or chronoamerometry .

properties

IUPAC Name

pyrene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPSDOXLHBDCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061967
Record name 1,6-Pyrenedione
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Pyrenedione

CAS RN

1785-51-9
Record name 1,6-Pyrenedione
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Record name 1,6-Pyrenequinone
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Record name Pyrenequinone
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Record name 1,6-Pyrenedione
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Record name 1,6-Pyrenedione
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Record name Pyrene-1,6-dione
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Record name PYRENEQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
AJ Fatiadi - Journal of Chromatography A, 1965 - Elsevier
The 1,6- and 1,8-pyrrenediones were separated directly on a column of silica gel by means of glacial acetic acid as the eluant. The final purification of 1,6-pyrenedione was …
Number of citations: 34 www.sciencedirect.com
PY Blanchard, PHM Buzzetti, B Davies… - …, 2019 - Wiley Online Library
A particularly efficient redox mediator for electron transfer between FAD‐dependent glucose dehydrogenase (FAD‐GDH) and carbon nanotube (CNT) based electrodes can be …
CA Reyes, M Medina… - … science & technology, 2000 - ACS Publications
Photolysis of pyrene at the solid/air interface of unactivated and activated silica gel proceeds slowly to give mainly oxidized pyrene products. We have identified 1-hydroxypyrene, 1,6-…
Number of citations: 101 pubs.acs.org
RA Bermúdez, R Arce, JL Colón - Journal of Photochemistry and …, 2005 - Elsevier
The photolysis of the luminescence probe 1-pyremethylamine (PYMA) ion-exchanged into a layered zirconium phosphate (ZrP) framework has been studied. The ZrP used was an …
Number of citations: 12 www.sciencedirect.com
M Mazur, GJ Blanchard - Bioelectrochemistry, 2005 - Elsevier
We report on the covalent attachment of pyrene to quartz and indium-doped tin oxide (ITO) surfaces, and its characterization by steady-state and time-resolved emission spectroscopy. …
Number of citations: 11 www.sciencedirect.com
MC Morel, I Alers, R Arce - Polycyclic Aromatic Compounds, 2006 - Taylor & Francis

The molecular phototransformation mechanism of nitroarenes, genotoxic and ubiquitous pollutants in the atmosphere, is still under debate. With increasing exposure to radiation 1,6…

Number of citations: 14 www.tandfonline.com
W Yao, M Sun, Y Zhang, H Yang, D Liang… - Organic Chemistry …, 2018 - pubs.rsc.org
We discovered a reaction between 1,8-pyrenedione and N,N′-dialkylethylenediamine to form highly fluorescent products, via aza-Michael addition followed by double C–H activation …
Number of citations: 7 pubs.rsc.org
PHM Buzzetti, PY Blanchard, EM Girotto… - Chemical …, 2021 - pubs.rsc.org
A series of polycyclic aromatics, naphthalene, phenanthrene, perylene, pyrene, 1-pyrenebutyric acid N-hydroxysuccinimide ester (pyrene NHS) and coronene, were immobilized via π …
Number of citations: 10 pubs.rsc.org
Y Zhang, X Yang, J Wu, D Huang - Synthesis, 2020 - thieme-connect.com
We disclose a visible-light-promoted aerobic alkylation of activated C(sp 3 )–H bonds using pyrenedione (PYD) as the photocatalyst. Direct C–H bond alkylation of tetrahydrofuran with …
Number of citations: 8 www.thieme-connect.com
M Mazur, GJ Blanchard - The Journal of Physical Chemistry B, 2004 - ACS Publications
We have studied the oxidation reactions of two polycyclic aromatic hydrocarbons (PAHs), pyrene and anthracene, attached covalently to silica, indium-doped tin oxide (ITO), and gold …
Number of citations: 62 pubs.acs.org

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